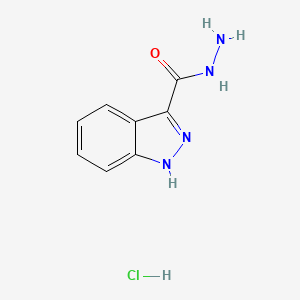

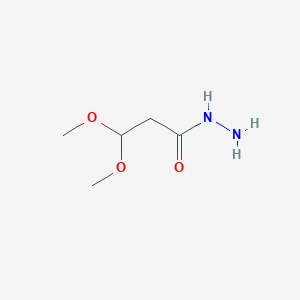

1H-indazole-3-carbohydrazide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

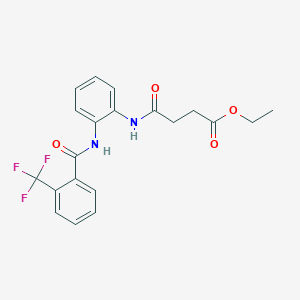

1H-indazole-3-carbohydrazide hydrochloride is a derivative of indazole . Indazole derivatives are gaining attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes, which are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles, are particularly noteworthy .

Synthesis Analysis

The synthesis of this compound involves several strategies, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nitrosation of indoles , transition metal-catalyzed reactions , and reductive cyclization reactions .Aplicaciones Científicas De Investigación

Male Contraceptive Potential

Research has highlighted the potential of 1H-indazole derivatives, such as 1-(2,4-dichlorobenzyl)-indazole-3-carbohydrazide (AF2364), as reversible male contraceptives. Studies on rats have shown that AF2364 can cause complete infertility temporarily by affecting spermatogenesis without altering hormonal profiles significantly or causing damage to major organs such as the liver and kidneys. This indicates a promising avenue for developing non-hormonal male contraceptives with minimal side effects. The drug's mechanism involves disrupting cell adhesion in the testis, leading to germ cell loss, which is reversible upon cessation of treatment, suggesting its potential for temporary fertility control in males (Grima et al., 2001), (Cheng et al., 2002), (Cheng et al., 2005).

Synthesis and Chemical Applications

The synthesis of 1H-indazole-3-carboxaldehyde derivatives, which are significant in medicinal chemistry for their role as kinase inhibitors, has been explored through nitrosation of indoles. This process enables access to a variety of polyfunctionalized 3-substituted indazoles, demonstrating the versatility of 1H-indazole derivatives in the synthesis of biologically active compounds. Such advancements underline the compound's utility in creating potent molecules for drug development and other chemical applications (Chevalier et al., 2018).

Antimicrobial Activity

1,2,3-Triazole derivatives, related structurally to 1H-indazole derivatives, have shown significant antimicrobial activity, including against Mycobacterium tuberculosis. This suggests that modifications of the indazole core could lead to new therapeutic agents for treating mycobacterial infections, highlighting the broader potential of indazole derivatives in antimicrobial drug discovery (Boechat et al., 2011).

Antioxidant and Antitumor Activities

Studies have also explored the synthesis of new aromatic C-nucleoside derivatives containing the 1H-indazole motif, which have demonstrated promising antioxidant and antitumor activities. This indicates the potential of indazole derivatives in developing novel treatments for cancer and diseases related to oxidative stress, further showcasing the compound's utility in therapeutic applications beyond contraception (El Sadek et al., 2014).

Mecanismo De Acción

Target of Action

Indazole derivatives, including 1H-indazole-3-carbohydrazide hydrochloride, have been investigated for their wide variety of medicinal applications . They have been applied in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

It is known that indazoles generally interact with their targets by binding to the active site, thereby inhibiting the target’s function .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those associated with its targets. For instance, if the compound acts as an inhibitor of phosphoinositide 3-kinase δ, it would affect the PI3K/AKT/mTOR pathway, which plays a crucial role in cell survival and proliferation .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets. For example, if it inhibits phosphoinositide 3-kinase δ, it could lead to decreased cell proliferation and increased apoptosis .

Propiedades

IUPAC Name |

1H-indazole-3-carbohydrazide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O.ClH/c9-10-8(13)7-5-3-1-2-4-6(5)11-12-7;/h1-4H,9H2,(H,10,13)(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADUFIHVYMSACE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=O)NN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-4-methylphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2829538.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2829539.png)

![2-(3-chlorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2829540.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2829543.png)

![3-Methoxyspiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2829545.png)

![2-(benzylsulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2829548.png)

![4',5',8'-trimethyl-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinoline] hydrochloride](/img/structure/B2829551.png)

![2-(4-chlorophenyl)-3-(thiophen-2-yl)-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2829553.png)

![N''-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N''-methylcarbonic dihydrazide](/img/structure/B2829555.png)

![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-thienyl]-1H-indole-6-carboxamide](/img/structure/B2829559.png)